molecular formula C14H21ClO B13165923 ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene

({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene

Cat. No.: B13165923
M. Wt: 240.77 g/mol
InChI Key: OTOGFRYALVOCLE-UHFFFAOYSA-N
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Description

({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylpentyl group connected through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-(chloromethyl)-4-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the chloromethyl group, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can react with the chloromethyl group under mild conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Azide or thiol-substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various functionalized compounds.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its structural features contribute to the development of products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways involved vary based on the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the 4-methylpentyl group.

    Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.

    4-Methylpentanol: Lacks the benzene ring and chloromethyl group.

Uniqueness

({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to the combination of its benzene ring, chloromethyl group, and 4-methylpentyl group. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

[3-(chloromethyl)-4-methylpentoxy]methylbenzene

InChI

InChI=1S/C14H21ClO/c1-12(2)14(10-15)8-9-16-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3

InChI Key

OTOGFRYALVOCLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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